molecular formula C9H10N2O2 B13771424 2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol

2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol

Cat. No.: B13771424
M. Wt: 178.19 g/mol
InChI Key: ZMPJWELKNGCYPS-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are key components in many pharmaceuticals and agrochemicals. This compound features a benzimidazole core with methoxy and methyl substituents, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol typically involves the cyclization of o-phenylenediamine derivatives with suitable carbonyl compounds. One common method is the reaction of 2-methoxy-5-methylbenzene-1,2-diamine with formic acid or formamide under acidic conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time. The choice of solvents and purification methods is also crucial to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-hydroxy-5-methyl-1H-benzo[d]imidazol-1-ol.

    Reduction: Formation of 2-methoxy-5-methyl-1,2-dihydro-1H-benzo[d]imidazol-1-ol.

    Substitution: Formation of halogenated derivatives such as 2-methoxy-5-methyl-4-bromo-1H-benzo[d]imidazol-1-ol.

Scientific Research Applications

2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity or altering their function. The methoxy and methyl groups can enhance its binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-1H-benzo[d]imidazol-1-ol: Lacks the methyl group, which can affect its reactivity and biological activity.

    5-Methyl-1H-benzo[d]imidazol-1-ol: Lacks the methoxy group, which can influence its solubility and interaction with biological targets.

    2-Hydroxy-5-methyl-1H-benzo[d]imidazol-1-ol: The hydroxyl group can significantly alter its chemical properties compared to the methoxy derivative.

Uniqueness

2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol is unique due to the presence of both methoxy and methyl groups, which can synergistically enhance its chemical stability, reactivity, and biological activity. These substituents can also influence its pharmacokinetic properties, making it a valuable compound in drug development and other applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

1-hydroxy-2-methoxy-5-methylbenzimidazole

InChI

InChI=1S/C9H10N2O2/c1-6-3-4-8-7(5-6)10-9(13-2)11(8)12/h3-5,12H,1-2H3

InChI Key

ZMPJWELKNGCYPS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)OC)O

Origin of Product

United States

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